

# Application Note: Precision Synthesis of 1-Fluoro-2-Iodopropane

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## Compound of Interest

Compound Name: 1-fluoro-2-iodopropane

CAS No.: 154874-10-9

Cat. No.: B6171701

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## Abstract & Strategic Analysis

The synthesis of **1-fluoro-2-iodopropane** presents a specific regiochemical challenge often overlooked in standard halogenation protocols. Direct iodofluorination of propylene typically yields the thermodynamic anti-Markovnikov adduct or the kinetic Markovnikov product where fluorine attacks the more substituted carbon (yielding 2-fluoro-1-iodopropane), rendering direct alkene addition unsuitable for this target.

This protocol details a Nucleophilic Displacement Strategy designed to guarantee the placement of the iodine atom at the secondary carbon and the fluorine at the primary carbon. By utilizing 1-fluoro-2-propanol as the scaffold, we lock the fluorine position early and install the iodine via a stereospecific

displacement of a sulfonate intermediate. This method offers superior regiocontrol compared to gas-phase hydroiodination of allyl fluoride and is safer than handling anhydrous HF.

## Key Application Areas

- Radiochemistry: Precursor for

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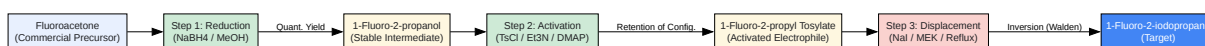
I dual-labeled probes.

- Medicinal Chemistry: Fragment for introducing the fluoro-isopropyl motif (bioisostere for isopropyl).
- Materials Science: Monomer for specialized fluoropolymers.

## Synthesis Strategy & Pathway

The synthesis is broken down into two critical phases to ensure high purity and regiochemical integrity.

### Workflow Diagram



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Figure 1: Step-wise synthesis pathway ensuring regiochemical fidelity.

## Detailed Experimental Protocols

### Phase 1: Precursor Preparation (If not commercially sourced)

Objective: Reduction of Fluoroacetone to 1-Fluoro-2-propanol. Note: If 1-fluoro-2-propanol is purchased directly, proceed to Phase 2.

- Setup: Flame-dried 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel.
- Reagents:
  - Fluoroacetone (10.0 g, 131 mmol)
  - Sodium Borohydride (

, 1.5 eq)

- Methanol (dry, 100 mL)
- Procedure:
  - Cool the methanolic solution of fluoroacetone to 0°C.
  - Add  
  
portion-wise over 30 minutes (Exothermic: monitor internal temp < 10°C).
  - Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).
  - Quench with sat.  
  
. Extract with Diethyl Ether (  
  
mL).
  - Critical Step: Carefully distill the ether. 1-Fluoro-2-propanol boils ~100°C. Do not rotovap to dryness aggressively; the product is volatile.

## Phase 2: Sulfonate Activation (Tosylation)

Objective: Convert the secondary alcohol to a good leaving group (Tosylate) without chlorination side-products.

Expert Insight: Simple reaction with Tosyl Chloride (TsCl) often yields the alkyl chloride rather than the tosylate if pyridine is used alone due to the nucleophilicity of the chloride ion. We use a catalytic amount of DMAP and Triethylamine (TEA) in DCM to favor O-sulfonylation over substitution [1].

Reagents:

- 1-Fluoro-2-propanol (5.0 g, 64 mmol)
- p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 14.6 g)
- Triethylamine (TEA) (1.5 eq)[1]

- DMAP (0.1 eq)
- DCM (anhydrous, 50 mL)

Protocol:

- Dissolve alcohol, TEA, and DMAP in DCM at 0°C under .
- Add TsCl (dissolved in minimal DCM) dropwise.
- Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
- Workup: Wash with cold 1M HCl (to remove amines), then sat. , then brine.[1]
- Dry over and concentrate in vacuo.
- QC Check:  
NMR should show aromatic tosyl peaks (7.3–7.8 ppm) and a shift in the methine proton.

### Phase 3: Iodination (Finkelstein-Type Displacement)

Objective:

displacement of the tosylate by iodide.

Reagents:

- 1-Fluoro-2-propyl tosylate (from Phase 2)
- Sodium Iodide (NaI) (2.0 eq, oven-dried)
- Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK)

- Why MEK? Acetone boils at 56°C; MEK boils at 80°C. The higher temperature significantly accelerates

substitution at the sterically hindered secondary carbon.

Protocol:

- Dissolve NaI (19.2 g) in MEK (100 mL) in a 250 mL RBF.
- Add the crude tosylate.
- Reflux (80°C) for 12–18 hours. A white precipitate (Sodium Tosylate) will form.
- Monitoring: Check by GC-MS for the disappearance of the tosylate peak.
- Workup:
  - Cool to room temperature. Filter off the sulfonate salts.
  - Dilute filtrate with water and extract with pentane or diethyl ether.
  - Stabilization: Wash the organic layer with 10% (sodium thiosulfate) to remove any free iodine (yellow/brown color).
- Purification: Fractional distillation.
  - Expected Boiling Point: ~105–110°C (Estimate based on 2-iodopropane bp 89°C + F-substituent effect).

## Analytical Data & QC Specifications

Parameter	Specification	Method
Appearance	Colorless to pale pink liquid	Visual (Pink indicates liberation)
Purity	> 98.0%	GC-FID / GC-MS
Identity (H NMR)	4.2-4.4 (dm, ), 4.1 (m, ), 1.9 (d, )	400 MHz
Identity (F NMR)	-220 to -230 ppm (approx)	Decoupled
Stabilizer	Copper wire or Silver wool	Added for long-term storage

#### Self-Validating Check:

- The "Pink" Test: If the product turns dark purple immediately upon isolation, it contains free iodine. Wash again with thiosulfate.
- Regiochemistry Check: In H NMR, the methyl group ( ) should appear as a doublet (coupling to ). If the product were 2-fluoro-1-iodopropane, the methyl would be a doublet of doublets (coupling to ).

## Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Vesicant.

- Vesicant Warning: **1-fluoro-2-iodopropane** is a potent alkylating agent. It can cause severe skin burns and DNA damage. Double-gloving (Nitrile over Latex) is mandatory.
- Volatility: The compound is volatile. All transfers must occur in a fume hood.
- Storage: Alkyl iodides are light-sensitive (homolytic cleavage of C-I bond). Store in amber glass vials at 4°C over a copper wire to scavenge free iodine.

## References

- Ding, R., et al. (2011).[1] "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates." [1][2][3] *Molecules*, 16(7), 5665-5673. [Link](#)
  - Citation Context: Establishes the necessity of DMAP/base catalysis to prevent chlorination side-reactions during the activ
- Vogel, A. I. (1989). *Vogel's Textbook of Practical Organic Chemistry*, 5th Ed. Longman Scientific & Technical.
- TCI Chemicals. "Product Specification: 1-Fluoro-3-iodopropane." [Link](#)
  - Citation Context: Used as a benchmark for physical properties (bp 128°C for the linear isomer implies ~105°C for the branched target).
- Sigma-Aldrich. "2-Iodopropane Product Data." [4] [Link](#)
  - Citation Context: Baseline boiling point data (89°C)

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## Sources

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